Riociguat-d3

Description

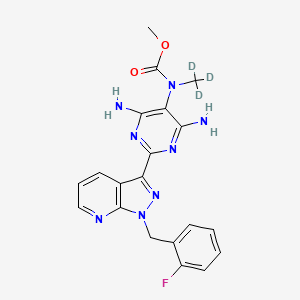

Structure

2D Structure

Properties

Molecular Formula |

C20H19FN8O2 |

|---|---|

Molecular Weight |

425.4 g/mol |

IUPAC Name |

methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[5,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-(trideuteriomethyl)carbamate |

InChI |

InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26)/i1D3 |

InChI Key |

WXXSNCNJFUAIDG-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC |

Canonical SMILES |

CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Riociguat-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Riociguat-d3, an isotopically labeled version of the soluble guanylate cyclase (sGC) stimulator, Riociguat. This document details a proposed synthetic route, comprehensive characterization methodologies, and an exploration of its mechanism of action. The inclusion of a deuterated internal standard is crucial for accurate bioanalytical quantification in pharmacokinetic and metabolic studies.

Introduction to Riociguat

Riociguat is a first-in-class stimulator of soluble guanylate cyclase (sGC), an essential enzyme in the nitric oxide (NO) signaling pathway.[1][2][3] It is indicated for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[4][5] Riociguat exerts its therapeutic effects through a dual mechanism: it sensitizes sGC to endogenous NO and directly stimulates sGC independently of NO. This leads to increased production of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates vasodilation and has antiproliferative effects.

This compound serves as a stable isotope-labeled internal standard for the quantification of Riociguat in biological matrices by mass spectrometry. The deuterium labeling on the N-methyl group provides a distinct mass shift without significantly altering the chemical properties of the molecule, enabling precise and accurate measurements.

Synthesis of this compound

The synthesis of this compound can be achieved by modifying established synthetic routes for Riociguat, primarily in the final N-methylation step. This involves the use of a deuterated methylating agent, such as iodomethane-d3 (CD3I).

A plausible synthetic approach involves the following key transformations:

-

Formation of the pyrazolopyridine core: This is typically achieved through a multi-step synthesis starting from commercially available precursors.

-

Introduction of the aminopyrimidine moiety: A cyclization reaction is employed to construct the pyrimidine ring.

-

Formation of the carbamate precursor: The primary amine on the pyrimidine ring is converted to a methyl carbamate precursor.

-

N-methylation with a deuterated reagent: The final step involves the N-methylation of the carbamate nitrogen using iodomethane-d3 to introduce the trideuteromethyl group.

Proposed Synthetic Protocol

A potential synthetic route, adapted from known syntheses of Riociguat, is outlined below.

Step 1: Synthesis of the N-desmethyl Riociguat precursor

The synthesis of the N-desmethyl precursor can follow established literature procedures for Riociguat, which involve the condensation of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide with a suitable aminopyrimidine derivative, followed by the formation of the methyl carbamate group.

Step 2: N-Deuteromethylation

To a solution of the N-desmethyl Riociguat precursor in a suitable aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is added a strong base (e.g., sodium hydride) at 0°C under an inert atmosphere. The reaction mixture is stirred for a short period to allow for deprotonation. Subsequently, a stoichiometric amount of iodomethane-d3 (CD3I) is added, and the reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography on silica gel to afford the final product.

Characterization of this compound

The structural integrity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the incorporation of deuterium atoms and for quantitative analysis.

Experimental Protocol: UPLC-MS/MS

-

Chromatographic System: Waters ACQUITY UPLC system.

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: Waters XEVO TQS triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor ion ([M+H]+) for this compound is expected at m/z 426.4.

-

The product ions will depend on the fragmentation pattern, which is expected to be similar to that of unlabeled Riociguat. A likely transition would involve the loss of the carbamate moiety.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Riociguat | 423.04 | 108.95 | 30 | 30 |

| This compound | 426.4 | Predicted: ~108.95 or other characteristic fragment | ~30 | ~30 |

Table 1: Predicted UPLC-MS/MS Parameters for this compound, based on data for unlabeled Riociguat.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the deuterium labels.

Expected Spectral Features for this compound:

-

¹H NMR: The most significant difference in the ¹H NMR spectrum of this compound compared to unlabeled Riociguat will be the absence of the singlet corresponding to the N-methyl protons. This signal typically appears around 3.5 ppm. The integration of the remaining proton signals should be consistent with the structure.

-

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, the signal for the N-methyl carbon will be observed as a multiplet with a significantly reduced intensity due to the coupling with deuterium (a triplet of triplets for -CD3) and the absence of the Nuclear Overhauser Effect (NOE) enhancement.

-

²H NMR: A deuterium NMR spectrum will show a single resonance corresponding to the -CD3 group, confirming the presence and location of the deuterium atoms.

Experimental Protocol: NMR Spectroscopy

-

Instrument: 400 MHz NMR Spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Observations |

| ¹H | Aromatic Protons | m | Unchanged from Riociguat |

| CH₂ | s | Unchanged from Riociguat | |

| OCH₃ | s | Unchanged from Riociguat | |

| N-CH₃ | - | Signal absent | |

| ¹³C | Aromatic and Heterocyclic Carbons | - | Unchanged from Riociguat |

| C=O | - | Unchanged from Riociguat | |

| CH₂ | - | Unchanged from Riociguat | |

| OCH₃ | - | Unchanged from Riociguat | |

| N-CD₃ | multiplet | Reduced intensity, complex splitting |

Table 2: Predicted NMR Spectral Data for this compound.

Mechanism of Action: Signaling Pathway

Riociguat's mechanism of action involves the stimulation of the NO-sGC-cGMP signaling pathway.

Caption: Riociguat's dual mechanism on the sGC pathway.

Experimental and Synthetic Workflow

The overall process for the synthesis and characterization of this compound can be visualized as a structured workflow.

Caption: Workflow for this compound synthesis and analysis.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic route, leveraging a deuterated methylating agent, provides a clear path to obtaining this valuable internal standard. The detailed characterization protocols, including predicted mass spectrometric and NMR data, will aid researchers in confirming the successful synthesis and purity of the final compound. The provided diagrams offer a clear visualization of Riociguat's mechanism of action and the experimental workflow. This information is intended to support the research and development efforts of scientists working with Riociguat and other sGC modulators.

References

- 1. Analysis of riociguat and desmethyl riociguat by UPLC-MS/MS and its interaction with quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN116041139A - Method for separating deuterated methyl iodide - Google Patents [patents.google.com]

- 3. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031219) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Riociguat-d3: Chemical Structure and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and isotopic purity of Riociguat-d3, a deuterated analog of the soluble guanylate cyclase (sGC) stimulator, Riociguat. This document details the molecular structure, synthesis, and analytical methodologies for confirming isotopic enrichment, making it a vital resource for researchers utilizing this compound as an internal standard in pharmacokinetic and metabolic studies.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Riociguat, where three hydrogen atoms have been replaced with deuterium. This labeling is crucial for its use as an internal standard in mass spectrometry-based bioanalytical assays, as it is chemically identical to Riociguat but has a distinct molecular weight.

Chemical Name: Methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-(methyl-d3)-carbamate

Molecular Formula: C₂₀H₁₆D₃FN₈O₂

The deuterium atoms are located on the N-methyl group of the carbamate moiety. This position is metabolically significant, as N-demethylation is a primary metabolic pathway for Riociguat, leading to the formation of its major active metabolite, M1 (N-desmethyl Riociguat).[1][2] The strategic placement of deuterium at this site can influence the metabolic profile and provides a distinct mass shift for analytical purposes.

Table 1: Physicochemical Properties of Riociguat and this compound

| Property | Riociguat | This compound |

| Molecular Formula | C₂₀H₁₉FN₈O₂ | C₂₀H₁₆D₃FN₈O₂ |

| Monoisotopic Mass | 422.1615 g/mol | 425.1802 g/mol |

| Molecular Weight | 422.42 g/mol | 425.44 g/mol |

| Isotopic Purity | Not Applicable | ≥99% (d₁-d₃) |

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

Riociguat exerts its therapeutic effect by stimulating soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In pulmonary hypertension, this pathway is often impaired. Riociguat has a dual mode of action: it directly stimulates sGC independent of NO and also sensitizes sGC to endogenous NO. This leads to increased production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation and has antiproliferative effects on vascular smooth muscle cells.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved by N-methylation of the corresponding N-desmethyl precursor using a deuterated methylating agent. This approach is based on established synthetic routes for Riociguat.[3][4]

Workflow for the Synthesis of this compound

Protocol:

-

Preparation of the Precursor: The N-desmethyl precursor, 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl methyl carbamate, is synthesized according to established literature methods.[3]

-

N-Methylation Reaction:

-

Dissolve the N-desmethyl precursor in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Cool the solution to approximately -5 to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH), portion-wise to the stirred solution.

-

Slowly add trideuteromethyl iodide (CD₃I) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for several hours, then warm to room temperature and continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Determination of Isotopic Purity

The isotopic purity of this compound is a critical parameter and is typically determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.

3.2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the distribution of isotopologues in a sample.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1 µg/mL in a solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Instrumentation and Parameters:

-

Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.

-

Mass Range: Scan a narrow mass range around the expected m/z values of the protonated molecular ions of Riociguat and its isotopologues (e.g., m/z 423-428).

-

-

Data Analysis:

-

Acquire the full scan mass spectrum.

-

Identify and integrate the peak areas for the protonated molecular ions of each isotopologue:

-

d₀ (unlabeled Riociguat): [M+H]⁺ ≈ m/z 423.17

-

d₁: [M+H]⁺ ≈ m/z 424.17

-

d₂: [M+H]⁺ ≈ m/z 425.18

-

d₃ (fully labeled): [M+H]⁺ ≈ m/z 426.18

-

-

Calculate the isotopic purity as the percentage of the d₃ isotopologue relative to the sum of all isotopologues (d₀ to d₃), after correcting for the natural abundance of ¹³C.

-

Table 2: Representative HRMS Data for Isotopic Purity Analysis

| Isotopologue | Expected m/z [M+H]⁺ | Observed Relative Abundance (%) |

| d₀ | 423.17 | < 0.1 |

| d₁ | 424.17 | < 0.5 |

| d₂ | 425.18 | < 1.0 |

| d₃ | 426.18 | > 99.0 |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²H (Deuterium) NMR, can be used to confirm the position and extent of deuterium incorporation.

Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a non-deuterated solvent (e.g., DMSO) to a final volume of approximately 0.6 mL in an NMR tube.

-

-

Instrumentation and Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ²H (Deuterium).

-

Spectrometer Setup: The experiment is run in "unlocked" mode as a non-deuterated solvent is used. Shimming is performed on the residual proton signal of the solvent.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 64-1024, depending on concentration.

-

-

-

Data Analysis:

-

The ²H NMR spectrum will show a signal at the chemical shift corresponding to the N-methyl group (approximately 3.4 ppm).

-

The absence of significant signals at other positions confirms the specific labeling on the N-methyl group.

-

Quantitative analysis can be performed by comparing the integral of the deuterium signal to an internal standard of known concentration. In ¹H NMR, the disappearance or significant reduction of the N-methyl proton signal can also be used to estimate the degree of deuteration.

-

Conclusion

This compound is an essential tool for the accurate quantification of Riociguat in preclinical and clinical research. A thorough understanding of its chemical structure, synthesis, and the methods for verifying its high isotopic purity is paramount for ensuring the reliability and validity of bioanalytical data. The protocols and information provided in this guide offer a comprehensive resource for scientists and researchers working with this important isotopically labeled compound.

References

The Analytical Lens: A Technical Guide to the Physicochemical Properties and Application of Riociguat Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physicochemical properties of Riociguat and its stable isotope-labeled counterparts. It is designed to be a comprehensive resource, offering detailed experimental protocols and a thorough examination of the compound's mechanism of action for professionals engaged in drug development and research.

Physicochemical Properties

Riociguat is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the cardiopulmonary system that is a receptor for nitric oxide (NO)[1]. The stable isotope-labeled version, typically Riociguat-¹³C,d₆, serves as an ideal internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS, due to its chemical identity with the parent compound, differing only in mass[2]. While specific experimental data for the stable isotope's physicochemical properties are not extensively published, they are inferred to be nearly identical to that of Riociguat, with the exception of molecular weight.

Table 1: Physicochemical Properties of Riociguat

| Property | Value |

| Chemical Name | Methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate |

| Molecular Formula | C₂₀H₁₉FN₈O₂[1][3] |

| Molecular Weight | 422.42 g/mol [4] |

| Appearance | White to yellowish crystalline solid |

| Solubility | Practically insoluble in water (4 mg/L), very slightly soluble in 0.1M HCl (250 mg/L), freely soluble in DMSO (109280 mg/L) |

| pKa | 4.3 ± 0.02 |

| Log P (o/w) at pH 7 | 2.37 |

| Protein Binding | Approximately 95% (primarily to serum albumin and alpha-1-acidic glycoprotein) |

Table 2: Physicochemical Properties of Riociguat Stable Isotope (Riociguat-¹³C,d₆)

| Property | Value (Inferred unless otherwise noted) |

| Chemical Name | Methyl-d₃ (4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)(methyl-¹³C-d₃)carbamate |

| Molecular Formula | C₁₉¹³CH₁₃D₆FN₈O₂ |

| Molecular Weight | Approximately 429.46 g/mol (Calculated) |

| Appearance | Solid (Assumed similar to Riociguat) |

| Solubility | Soluble in DMF and DMSO (≥ 10 mg/mL) |

| pKa | ~4.3 |

| Log P (o/w) at pH 7 | ~2.37 |

| Protein Binding | ~95% |

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

Riociguat exerts its therapeutic effects by directly stimulating soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. It has a dual mode of action: it sensitizes sGC to endogenous NO and also directly stimulates sGC independently of NO. This leads to increased production of cyclic guanosine monophosphate (cGMP), which in turn triggers a cascade of downstream effects resulting in vasodilation.

Experimental Protocols

The use of a stable isotope-labeled internal standard is crucial for the accurate quantification of Riociguat in biological matrices, as it corrects for variability in sample preparation and instrument response. Below are detailed protocols for the analysis of Riociguat using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

-

Aliquoting : Transfer 100 µL of plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking : Add 20 µL of the Riociguat-¹³C,d₆ internal standard (IS) working solution to each plasma sample.

-

Protein Precipitation : Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortexing : Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein denaturation.

-

Centrifugation : Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is employed for the simultaneous determination of Riociguat and its major metabolite, M-1.

Table 3: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| LC System | UPLC System |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |

| Gradient | Isocratic or gradient elution optimized for separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| MS System | Tandem quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Riociguat: Precursor ion → Product ionRiociguat-¹³C,d₆: Precursor ion → Product ion |

| Collision Energy | Optimized for each transition |

Experimental Workflow for Quantitative Analysis

The overall workflow for the quantitative analysis of Riociguat in a research or clinical setting using a stable isotope-labeled internal standard is a systematic process designed to ensure accuracy and reproducibility.

This comprehensive guide provides a foundational understanding of the physicochemical properties of Riociguat and its stable isotope, its mechanism of action, and detailed protocols for its quantitative analysis. This information is intended to support the rigorous scientific endeavors of researchers and professionals in the field of drug development.

References

Deuterium-Labeled Riociguat: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, mechanism of action, and application of deuterium-labeled Riociguat for research purposes. It provides detailed experimental protocols and quantitative data to support its use in pharmacokinetic and metabolic studies, offering a valuable resource for scientists in drug development.

Introduction to Riociguat and the Role of Deuterium Labeling

Riociguat is a stimulator of soluble guanylate cyclase (sGC), an essential enzyme in the nitric oxide (NO) signaling pathway. It is the first member of this new class of drugs and is approved for the treatment of pulmonary hypertension (PH).[1][2] Riociguat exerts its therapeutic effects through a dual mechanism: it directly stimulates sGC independent of NO and also sensitizes sGC to endogenous NO. This leads to increased production of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in vasodilation and the inhibition of smooth muscle proliferation and fibrosis.[3][4][5]

Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, is a powerful technique in pharmaceutical research. Deuterium-labeled compounds are ideal internal standards for quantitative bioanalytical assays using mass spectrometry due to their chemical identity and mass shift from the unlabeled analyte. This allows for precise and accurate quantification of the drug and its metabolites in biological matrices, which is critical for pharmacokinetic and metabolic studies.

This guide focuses on deuterium-labeled Riociguat, specifically [methoxycarbonyl-²H₃]-Riociguat and its deuterated active metabolite, [²H₃]-M-1, which are invaluable tools for researchers.

Synthesis of Deuterium-Labeled Riociguat

While specific, publicly available, step-by-step synthesis protocols for [methoxycarbonyl-²H₃]-Riociguat are proprietary, the synthesis can be achieved by adapting known organic chemistry methods for isotopic labeling. The key step involves the introduction of a deuterated methyl group.

A plausible synthetic approach would involve the use of a deuterated methylating agent, such as deuterated methyl chloroformate (ClCOOCD₃) or another suitable CD₃-donating reagent, in the final step of the Riociguat synthesis where the methyl carbamate functional group is formed. The synthesis of the core Riociguat molecule has been described in the literature, providing a foundation for the introduction of the deuterium label at the desired position.

Similarly, the synthesis of the deuterated major active metabolite, M-1 ([²H₃]-Riociguat), would involve similar strategies, potentially utilizing a deuterated N-methylating agent during the synthesis of the M-1 precursor. General methods for the deuteration of N-methyl groups are well-established in organic synthesis.

Mechanism of Action of Riociguat

Riociguat's mechanism of action centers on the nitric oxide (NO) signaling pathway, a critical regulator of vascular tone.

-

Direct sGC Stimulation: Riociguat can directly bind to and stimulate soluble guanylate cyclase (sGC) even in the absence of nitric oxide (NO).

-

Sensitization to NO: In the presence of NO, Riociguat sensitizes sGC to its natural ligand, enhancing the enzyme's response.

Both actions lead to an increased conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels in vascular smooth muscle cells trigger a cascade of events resulting in vasodilation (widening of blood vessels), which helps to lower blood pressure in the pulmonary arteries.

Caption: Mechanism of action of Riociguat in the NO-sGC-cGMP pathway.

Experimental Protocols

The use of deuterium-labeled Riociguat as an internal standard is crucial for accurate quantification in complex biological matrices. Below are detailed protocols for typical experiments.

Quantification of Riociguat and its Metabolite M-1 in Plasma using LC-MS/MS

This protocol describes a validated stable-isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Riociguat and its active metabolite M-1 in human plasma.

4.1.1. Materials and Reagents

-

Riociguat and M-1 reference standards

-

[methoxycarbonyl-²H₃]-Riociguat and [²H₃]-M-1 internal standards

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (lithium heparinized)

4.1.2. Sample Preparation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution (containing [methoxycarbonyl-²H₃]-Riociguat and [²H₃]-M-1 in methanol).

-

Vortex for 10 seconds.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.1.3. LC-MS/MS Conditions

| Parameter | Setting |

| LC System | UPLC/HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of analytes and internal standards |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Riociguat: m/z 423.0 → 391.0M-1: m/z 409.0 → 377.0[²H₃]-Riociguat: m/z 426.0 → 394.0[²H₃]-M-1: m/z 412.0 → 380.0 |

4.1.4. Data Analysis

-

Quantification is performed using a calibration curve constructed by plotting the peak area ratio of the analyte to its deuterated internal standard against the concentration of the calibration standards.

Caption: Experimental workflow for LC-MS/MS analysis of Riociguat.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo pharmacokinetic study in rats to determine the plasma concentration-time profile of Riociguat.

4.2.1. Animals

-

Male Sprague-Dawley rats (250-300 g)

4.2.2. Dosing

-

Fast rats overnight before dosing.

-

Administer a single oral dose of Riociguat (e.g., 1 mg/kg) formulated in a suitable vehicle.

4.2.3. Blood Sampling

-

Collect blood samples (approximately 0.2 mL) from the tail vein at predose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.

-

Centrifuge the blood samples at 4,000 rpm for 10 minutes to obtain plasma.

-

Store plasma samples at -80°C until analysis.

4.2.4. Sample Analysis

-

Analyze plasma samples for Riociguat and M-1 concentrations using the validated LC-MS/MS method described in section 4.1.

4.2.5. Pharmacokinetic Analysis

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

In Vitro Metabolism Study using Liver Microsomes

This protocol describes an in vitro experiment to investigate the metabolism of Riociguat using human liver microsomes.

4.3.1. Materials

-

Human liver microsomes

-

Riociguat

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

4.3.2. Incubation

-

Pre-incubate a mixture of human liver microsomes (0.5 mg/mL protein concentration) and Riociguat (1 µM) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.

4.3.3. Sample Analysis

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the disappearance of Riociguat and the formation of metabolites using the LC-MS/MS method.

4.3.4. Data Analysis

-

Determine the rate of Riociguat metabolism and identify the metabolites formed.

Quantitative Data Summary

The following tables summarize key quantitative data from validated analytical methods and pharmacokinetic studies of Riociguat.

Table 1: LC-MS/MS Method Validation Parameters for Riociguat and M-1 in Human Plasma

| Parameter | Riociguat | M-1 |

| Linearity Range | 0.500 - 100 µg/L | 0.500 - 100 µg/L |

| Lower Limit of Quantification (LLOQ) | 0.500 µg/L | 0.500 µg/L |

| Inter-assay Accuracy (% bias) | -7.3 to 11 | -5.7 to 8.4 |

| Inter-assay Precision (%CV) | 2.61 to 9.89 | 3.55 to 8.76 |

| Recovery (%) | > 90% | > 90% |

Table 2: Pharmacokinetic Parameters of Riociguat in Healthy Subjects and Patients with Pulmonary Hypertension

| Parameter | Healthy Subjects | Patients with PH |

| Tmax (h) | ~1.5 | ~1.5 |

| t½ (h) | ~7 | ~12 |

| Apparent Clearance (CL/F) (L/h) | ~3.4 | ~1.8 |

| Volume of Distribution (Vz/F) (L) | ~30 | ~30 |

| Absolute Bioavailability (%) | 94.3 | Not directly measured, but expected to be similar |

Conclusion

Deuterium-labeled Riociguat is an indispensable tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays allows for highly accurate and precise quantification of Riociguat and its active metabolite, M-1, in biological samples. The detailed protocols and data presented in this guide provide a solid foundation for conducting advanced research and contribute to a deeper understanding of the clinical pharmacology of Riociguat. The continued application of such sophisticated analytical techniques is vital for the development of new and improved therapies for pulmonary hypertension.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Riociguat (Adempas): a Novel Agent For the Treatment of Pulmonary Arterial Hypertension and Chronic Thromboembolic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Local Deuteration Enables NMR Observation of Methyl Groups in Proteins from Eukaryotic and Cell‐Free Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Riociguat-d3 - A Deuterated Soluble Guanylate Cyclase Stimulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Riociguat-d3, a deuterated isotopologue of Riociguat, a novel stimulator of soluble guanylate cyclase (sGC). This document details its chemical properties, mechanism of action, and key experimental protocols relevant to its study in the context of pulmonary hypertension research.

Core Data Presentation

Quantitative data for Riociguat and its deuterated and carbon-13 labeled analogues are summarized in the table below for easy reference and comparison.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Riociguat | 625115-55-1 | C₂₀H₁₉FN₈O₂ | 422.42 |

| This compound | 1304478-72-5 | C₂₀H₁₆D₃FN₈O₂ | 425.43 [1] |

| Riociguat-¹³C-d3 | 2749393-44-8 | C₁₉¹³CH₁₆D₃FN₈O₂ | 426.4[2] |

Signaling Pathway of Riociguat

Riociguat exerts its pharmacological effects through the direct stimulation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In conditions such as pulmonary hypertension, endothelial dysfunction leads to impaired NO synthesis and insufficient stimulation of the NO-sGC-cyclic guanosine monophosphate (cGMP) pathway.[3]

Riociguat has a dual mode of action:

-

Direct sGC Stimulation: It directly stimulates sGC at a different binding site from NO, leading to an increase in cGMP production.[3]

-

Sensitization to NO: It sensitizes sGC to endogenous NO by stabilizing the NO-sGC binding.[3]

The increased levels of cGMP result in vasodilation, and also have anti-proliferative, anti-fibrotic, and anti-inflammatory effects.

Caption: Signaling pathway of Riociguat in vascular smooth muscle cells.

Experimental Protocols

Detailed methodologies for key experiments involving Riociguat are provided below.

In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol outlines a method to determine the in vitro activity of sGC in the presence of Riociguat.

Objective: To quantify the production of cyclic guanosine monophosphate (cGMP) by recombinant sGC upon stimulation with Riociguat.

Materials:

-

Purified recombinant sGC

-

This compound (or Riociguat)

-

Guanosine-5'-triphosphate (GTP)

-

Magnesium chloride (MgCl₂)

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

-

Assay buffer (e.g., Tris-HCl)

-

cGMP ELISA kit

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, MgCl₂, GTP, and IBMX.

-

Add purified recombinant sGC to the reaction mixture.

-

Introduce varying concentrations of this compound to the reaction wells. Include a control group with no Riociguat.

-

To assess sensitization to NO, a parallel experiment can be conducted in the presence of an NO donor.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction, for example, by adding EDTA or by heat inactivation.

-

Quantify the amount of cGMP produced in each well using a cGMP ELISA kit according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the concentration of cGMP based on a standard curve.

In Vivo Animal Models of Pulmonary Hypertension

1. Monocrotaline-Induced Pulmonary Hypertension in Rats

This model is a widely used method to induce pulmonary hypertension for preclinical drug efficacy studies.

Procedure:

-

Induction: Adult male Sprague-Dawley rats receive a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) at a dose of 60 mg/kg.

-

Disease Development: Pulmonary hypertension typically develops over a period of 3 to 4 weeks, characterized by increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy, and pulmonary vascular remodeling.

-

Riociguat Treatment: Following the induction period, rats are treated with Riociguat (e.g., 10 mg/kg/day, administered orally) for a specified duration (e.g., 2 weeks).

-

Endpoint Analysis: At the end of the treatment period, hemodynamic parameters (e.g., RVSP) are measured. The heart and lungs are excised for histological analysis to assess right ventricular hypertrophy and pulmonary artery muscularization.

2. SU5416 and Hypoxia-Induced Pulmonary Hypertension in Rats

This model induces a more severe form of pulmonary hypertension that closely mimics the vascular lesions observed in human patients.

Procedure:

-

Induction: Adult male Sprague-Dawley rats are injected subcutaneously with the VEGF receptor inhibitor SU5416 (20 mg/kg).

-

Hypoxic Exposure: The rats are then exposed to chronic hypoxia (10% oxygen) for a period of 3 weeks.

-

Riociguat Treatment: After the induction phase, the animals are returned to normoxic conditions and treated with Riociguat (e.g., 10 mg/kg/day, administered orally by gavage) for 14 days.

-

Endpoint Analysis: Hemodynamic measurements, such as right ventricular systolic pressure, and assessments of right ventricular hypertrophy and pulmonary vascular remodeling are performed.

Caption: Overview of key experimental workflows for this compound.

References

The Solubility Profile of Riociguat-d3 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Riociguat-d3, a deuterated analog of Riociguat, in various organic solvents. The information presented herein is critical for researchers and professionals involved in the development of drug formulations, analytical methods, and in vitro/in vivo studies involving this compound. This document summarizes available quantitative solubility data, provides a detailed experimental protocol for solubility determination, and illustrates the key signaling pathway of Riociguat.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation development. The following table summarizes the known quantitative solubility of this compound in selected organic solvents. It is important to note that while specific data for the deuterated form in a wide range of solvents is limited, the solubility of deuterated and non-deuterated compounds is generally considered to be very similar.[1] Therefore, data for the non-deuterated form is included for reference and as a reasonable estimate where specific this compound data is unavailable.

| Organic Solvent | Chemical Formula | Solubility of this compound (mg/mL) | Solubility of Riociguat (mg/mL) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 10[2][3] | ~10[4] | Not Specified |

| Dimethylformamide (DMF) | C₃H₇NO | 10[2] | ~10 | Not Specified |

| Ethanol | C₂H₅OH | Data not available | 0.8 | 25 |

It is a common assumption in medicinal chemistry that the solubility of a deuterated compound is very similar to its non-deuterated counterpart. The value for Riociguat in ethanol is provided as a reliable estimate for this compound.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. This protocol outlines the steps for determining the solubility of this compound in an organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid form)

-

Organic solvents of interest (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

Step 1: Preparation of Saturated Solution

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent to ensure a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

Step 2: Separation of Solid and Liquid Phases

-

After the equilibration period, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

-

To ensure complete separation, centrifuge the vial at a high speed.

-

Carefully withdraw the supernatant (the clear, saturated solution) using a pipette, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

Step 3: Quantification by HPLC

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the filtered supernatant (from Step 2) into the HPLC system.

-

Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Signaling Pathway of Riociguat

Riociguat is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. This pathway plays a crucial role in regulating vascular tone and proliferation. The diagram below illustrates the mechanism of action of Riociguat.

This technical guide provides a foundational understanding of the solubility of this compound and the methodologies for its determination. For further in-depth studies, it is recommended to perform experimental verification of the solubility in a broader range of organic solvents under various temperature conditions.

References

The Dual-Action Mechanism of Riociguat: A Technical Guide for Researchers

An In-depth Exploration of Riociguat as a Soluble Guanylate Cyclase Stimulator for Drug Development Professionals

Introduction

Riociguat, a first-in-class soluble guanylate cyclase (sGC) stimulator, represents a significant advancement in the treatment of pulmonary hypertension (PH), including pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2][3] Its unique mechanism of action directly targets a key signaling pathway implicated in the pathophysiology of these conditions—the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway.[4][5] This technical guide provides a comprehensive overview of the molecular mechanism of Riociguat, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Core Mechanism: The Nitric Oxide-sGC-cGMP Signaling Pathway

The NO-sGC-cGMP pathway is a crucial regulator of vascular tone, proliferation, fibrosis, and inflammation. Endothelial cells produce NO, which diffuses into adjacent smooth muscle cells and binds to the heme moiety of sGC. This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. Elevated cGMP levels lead to vasodilation through the activation of protein kinase G (PKG). In pulmonary hypertension, this pathway is often impaired due to endothelial dysfunction and reduced NO bioavailability, leading to vasoconstriction and vascular remodeling.

Riociguat's Dual Mode of Action on Soluble Guanylate Cyclase

Riociguat exerts its therapeutic effects through a novel, dual mechanism that enhances cGMP production, leading to vasodilation and anti-proliferative effects.

-

Direct, NO-Independent sGC Stimulation: Riociguat can directly stimulate sGC at a binding site distinct from the NO-binding site. This action is independent of endogenous NO levels, which is particularly advantageous in conditions where NO production is compromised.

-

Sensitization of sGC to Endogenous NO: In addition to its direct stimulatory effect, Riociguat sensitizes sGC to even low concentrations of endogenous NO. It achieves this by stabilizing the binding of NO to the heme group of sGC, thereby amplifying the enzyme's response to its natural activator.

This dual action ensures a robust and sustained increase in cGMP levels, effectively counteracting the pathological consequences of an impaired NO-sGC-cGMP pathway.

Figure 1: Signaling pathway of Riociguat's dual action on sGC.

Quantitative Data on Riociguat's Activity

The following tables summarize key quantitative parameters that characterize the pharmacological activity of Riociguat.

Table 1: In Vitro sGC Stimulation

| Parameter | Value | Condition | Reference |

| sGC Activity Increase (Riociguat alone) | Up to 73-fold | Preclinical studies with recombinant sGC | |

| sGC Activity Increase (Riociguat + NO donor) | Up to 112-fold | Preclinical studies with recombinant sGC | |

| IC50 (ADP-induced platelet shape change) | 10 µM | Washed human platelets | |

| Ki (ADP-induced platelet shape change) | ~1 µM | Washed human platelets | |

| IC50 (ADP-induced platelet aggregation) | 7.9 µM | Washed human platelets | |

| Ki (ADP-induced platelet aggregation) | ~1 µM | Washed human platelets |

Table 2: Pharmacokinetic Properties of Riociguat

| Parameter | Value | Population | Reference |

| Absolute Bioavailability | ~94% | Healthy subjects | |

| Time to Peak Plasma Concentration (Tmax) | 1.5 hours | Healthy subjects | |

| Plasma Protein Binding | ~95% | In vitro | |

| Terminal Half-life | ~7 hours | Healthy subjects | |

| Terminal Half-life | ~12 hours | Patients with PH |

Experimental Protocols for Assessing Riociguat's Mechanism of Action

Detailed methodologies are critical for the accurate evaluation of sGC stimulators. Below are outlines of key experimental protocols.

Measurement of Soluble Guanylate Cyclase (sGC) Activity

This assay directly measures the enzymatic activity of sGC by quantifying the conversion of GTP to cGMP.

Principle: The assay typically uses a radiolabeled substrate, [α-³²P]GTP, to track the formation of [α-³²P]cGMP.

General Protocol:

-

Preparation of sGC: Purified recombinant sGC or cell/tissue lysates containing sGC are used.

-

Reaction Mixture: A reaction buffer is prepared containing:

-

[α-³²P]GTP (substrate)

-

Unlabeled GTP in excess

-

MgCl₂ (cofactor)

-

A phosphodiesterase (PDE) inhibitor (e.g., isobutylmethylxanthine) to prevent cGMP degradation.

-

Riociguat at various concentrations, with or without an NO donor (e.g., SNAP).

-

-

Incubation: The reaction is initiated by adding the sGC preparation and incubated at 37°C for a defined period.

-

Termination: The reaction is stopped, typically by adding a solution like cold trichloroacetic acid.

-

Separation and Quantification: [α-³²P]cGMP is separated from unreacted [α-³²P]GTP using chromatography (e.g., Dowex and alumina columns).

-

Data Analysis: The amount of [α-³²P]cGMP is quantified by scintillation counting. The results are used to determine the potency (EC50) and efficacy (Vmax) of Riociguat.

Figure 2: Workflow for an sGC activity assay.

Measurement of cGMP Levels in Cells or Tissues

This method assesses the downstream effects of sGC activation by quantifying intracellular cGMP concentrations.

Principle: Competitive enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) are commonly used to measure cGMP levels in cell lysates or tissue homogenates.

General Protocol:

-

Cell/Tissue Culture and Treatment: Cells (e.g., human podocytes) or tissues are cultured and treated with Riociguat at various concentrations for a specified duration.

-

Lysis/Homogenization: Cells are lysed or tissues are homogenized in a buffer containing a PDE inhibitor to prevent cGMP degradation.

-

cGMP Quantification:

-

ELISA: The lysate/homogenate is added to a microplate pre-coated with a cGMP antibody. A known amount of labeled cGMP is also added. The sample cGMP competes with the labeled cGMP for antibody binding. The amount of bound labeled cGMP is inversely proportional to the amount of cGMP in the sample. A substrate is added to produce a colorimetric signal that is read by a plate reader.

-

RIA: This method is similar to ELISA but uses a radiolabeled cGMP tracer.

-

-

Data Analysis: A standard curve is generated using known concentrations of cGMP. The cGMP concentration in the samples is determined by interpolating from the standard curve.

Conclusion

Riociguat's innovative dual mechanism of action, involving both direct, NO-independent stimulation of sGC and sensitization to endogenous NO, provides a powerful therapeutic strategy for diseases characterized by impaired NO-sGC-cGMP signaling. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and drug development professionals working to further explore and build upon this important class of cardiovascular drugs. The continued investigation into the nuanced pharmacology of sGC stimulators holds promise for the development of novel therapies for a range of debilitating conditions.

References

- 1. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Riociguat: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Riociguat? [synapse.patsnap.com]

Navigating the Isotopic Landscape: A Technical Guide to Deuterated Riociguat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and analytical methodologies related to deuterated Riociguat. It is designed to serve as a comprehensive resource for researchers in pharmacology, drug metabolism, and pharmacokinetics (DMPK) who are utilizing stable isotope-labeled internal standards for quantitative bioanalysis.

Commercial Availability of Deuterated Riociguat

Deuterated Riociguat is commercially available from various suppliers, primarily for use as an internal standard in quantitative bioanalytical assays. The most common isotopologues are Riociguat-d3 and Riociguat-¹³C,d3. Below is a summary of commercially available deuterated Riociguat.

| Product Name | Supplier | Catalog Number | Pack Size(s) | Purity/Isotopic Enrichment |

| This compound | MedchemExpress | HY-10173S | 1mg, 5mg | >98% |

| This compound | Mithridion | - | 5mg | Not specified |

| Riociguat D3 | Daicel Pharma Standards | DCTI-A-410 | Custom | Not specified |

| Riociguat-¹³C,d3 | Sussex Research | SI180090 | 2mg, 5mg, 10mg | >95% (HPLC), >95% Isotopic Enrichment |

| Riociguat-¹³C-d3 | Cayman Chemical | 2749393-44-8 | Not specified | ≥99% deuterated forms (d₁-d₃) |

Synthesis of Deuterated Riociguat

While specific, detailed protocols for the synthesis of deuterated Riociguat are not widely published in peer-reviewed literature, the general synthetic routes for Riociguat can be adapted to incorporate deuterium atoms.[1][2][3] The synthesis of Riociguat typically involves the construction of the pyrazolopyridine core, followed by the addition of the aminopyrimidine moiety and subsequent methylation.

Deuterium can be introduced at various stages of the synthesis. For this compound, a common strategy would involve the use of a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in the final step of the synthesis to introduce the trideuteromethyl group on the carbamate nitrogen.

Mechanism of Action and Signaling Pathway

Riociguat is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. It exerts its vasodilatory effects through a dual mechanism of action:

-

Direct sGC Stimulation: Riociguat can directly stimulate sGC, independent of the presence of NO.

-

Sensitization to NO: Riociguat also sensitizes sGC to endogenous NO, enhancing the enzyme's response to low concentrations of NO.

This dual action leads to increased production of cyclic guanosine monophosphate (cGMP), which in turn triggers a cascade of events resulting in the relaxation of vascular smooth muscle cells and vasodilation.[4]

Quantitative Data

Currently, there is a lack of publicly available, peer-reviewed studies presenting comprehensive quantitative pharmacokinetic data specifically for deuterated Riociguat in tabular format. The primary application of deuterated Riociguat is as an internal standard in bioanalytical methods to quantify non-deuterated Riociguat.

However, extensive pharmacokinetic data for non-deuterated Riociguat is available from clinical trials. This data provides a crucial reference for researchers working with its deuterated analogues.

Table of Pharmacokinetic Parameters of Riociguat in Healthy Subjects and Patients with Pulmonary Hypertension

| Parameter | Healthy Subjects (non-smokers) | Healthy Subjects (smokers) | Patients with PH |

| Tmax (h) | ~0.5 - 2 | ~0.5 - 2 | ~1.5 |

| t1/2 (h) | ~9 | ~4.5 | ~12 |

| Mean CL (L/h) | ~3.1 | ~6.0 | Not specified |

| Absolute Bioavailability (%) | 96 | Not specified | Not specified |

| Active Metabolite (M1) t1/2 (h) | Not specified | Not specified | Not specified |

| Data compiled from references[5]. |

Experimental Protocols

Bioanalytical Method for Riociguat and its Metabolite M-1 in Human Plasma

The following is a detailed protocol for the simultaneous determination of Riociguat and its major active metabolite, M-1, in human plasma using a stable-isotope dilution LC-MS/MS method. This method is essential for pharmacokinetic studies and therapeutic drug monitoring.

5.1.1. Sample Preparation

-

To 100 µL of human plasma in a 1.5 mL polypropylene tube, add 20 µL of the internal standard working solution (containing deuterated Riociguat and deuterated M-1 in methanol).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

5.1.2. LC-MS/MS Conditions

| Parameter | Setting |

| LC System | Waters Acquity UPLC |

| Column | Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 90% A (0.0-1.0 min), 90-10% A (1.0-1.5 min), 10-90% A (1.5-2.0 min) |

| Injection Volume | 2 µL |

| MS System | Waters XEVO TQS Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Riociguat: m/z 423.04 → 108.95M-1: m/z 409.20 → 376.98Internal Standard (Deuterated Riociguat): To be determined based on the specific isotopologue used |

| Cone Voltage | Riociguat: 30 VM-1: 30 V |

| Collision Energy | Riociguat: 30 eVM-1: 20 eV |

In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a compound, such as deuterated Riociguat, using liver microsomes. This assay is crucial for predicting the in vivo clearance of a drug candidate.

5.2.1. Materials

-

Test compound (deuterated Riociguat)

-

Pooled human liver microsomes

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system

-

Acetonitrile (for reaction termination)

-

Internal standard

5.2.2. Procedure

-

Prepare a stock solution of the deuterated Riociguat in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the test compound in phosphate buffer.

-

Prepare a microsomal suspension in phosphate buffer.

-

Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

-

Initiate the reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound.

-

Incubate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining deuterated Riociguat.

5.2.3. Data Analysis

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Workflow for a Typical DMPK Study

The use of a deuterated internal standard is integral to modern DMPK studies. The following diagram illustrates a typical workflow for a pharmacokinetic study employing deuterated Riociguat as an internal standard.

Conclusion

Deuterated Riociguat serves as an indispensable tool for the accurate quantification of Riociguat in biological matrices. This technical guide provides a centralized resource on its commercial availability, underlying mechanism of action, and detailed experimental protocols for its use in bioanalytical and in vitro metabolism studies. The provided workflows and diagrams offer a visual representation of the key processes involved. While specific quantitative data for deuterated Riociguat remains to be published, the extensive data available for the non-deuterated form provides a solid foundation for research and development in this area. As the field of drug metabolism and pharmacokinetics continues to evolve, the principles and methodologies outlined in this guide will remain fundamental for researchers and scientists in drug development.

References

An In-depth Technical Guide to the Basic Handling and Storage of Riociguat-d3

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential handling and storage conditions for Riociguat-d3. The information is compiled from publicly available data sheets and safety information.

This compound is the deuterated form of Riociguat, a stimulator of soluble guanylate cyclase (sGC) used in the treatment of pulmonary hypertension.[1][2][3][4][5] Deuterated compounds are frequently used as internal standards in quantitative analysis by mass spectrometry.

Storage and Stability

Proper storage is critical to maintain the integrity and stability of this compound. The following table summarizes the recommended storage conditions and stability information.

| Parameter | Condition | Stability | Source |

| Storage Temperature | -20°C | ≥ 4 years | Cayman Chemical |

| Cool, refrigerated, well-ventilated area | - | MolCore MSDS | |

| Shipping Temperature | Room temperature (in continental US) | - | Cayman Chemical, MedchemExpress |

| Light Sensitivity | Stable to light (in solid form, non-deuterated) | - | Adempas FDA Label |

| Humidity | Non-hygroscopic, moisture-sensitive | - | Adempas FDA Label, MolCore MSDS |

| Form | Solid | - | Cayman Chemical |

Solubility

This compound is available as a solid and can be dissolved in organic solvents.

| Solvent | Solubility | Source |

| DMF | 10 mg/mL | Cayman Chemical |

| DMSO | 10 mg/mL | Cayman Chemical |

Safe Handling Procedures

Adherence to safety protocols is essential when handling this compound. This compound is a potent pharmacologically active material.

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided below.

| Equipment | Recommendation |

| Eye Protection | Wear tightly fitting safety goggles with side-shields or a full-face shield. |

| Hand Protection | Wear impervious gloves (e.g., nitrile) inspected prior to use. |

| Body Protection | Wear a lab coat, synthetic apron, or fire/flame-resistant and impervious clothing. |

| Respiratory Protection | Use a vapor and dust respirator if ventilation is inadequate. |

General Handling and Emergency Procedures

-

Engineering Controls: Use process enclosures or local exhaust ventilation to control airborne levels.

-

First Aid (In case of exposure):

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting.

-

In all cases of exposure, seek medical attention.

-

-

Spill Management: For small spills, use appropriate tools to place the spilled solid into a waste disposal container. For large spills, prevent entry into sewers and waterways.

-

Disposal: Dispose of waste material at a licensed hazardous material disposal company, following all federal and local regulations.

Experimental Protocols

While specific, detailed experimental protocols for the handling and storage of this compound are not publicly available, the following general methodologies can be inferred for key laboratory procedures.

Preparation of Stock Solutions

A general workflow for preparing stock solutions of this compound is as follows:

Caption: General workflow for preparing this compound stock solutions.

Mechanism of Action: Signaling Pathway

Riociguat stimulates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. This leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation.

Caption: Simplified signaling pathway of Riociguat.

Factors Affecting Stability

The stability of this compound is influenced by several factors.

Caption: Key factors that can affect the stability of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Riociguat for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Riociguat: a review of its use in patients with chronic thromboembolic pulmonary hypertension or pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Riociguat in Human Plasma using LC-MS/MS with Riociguat-d3 as an Internal Standard

[November 28, 2025]

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Riociguat in human plasma samples. The method utilizes Riociguat-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure allows for rapid sample processing, making the method suitable for high-throughput bioanalytical laboratories. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was developed to be selective, and accurate over a clinically relevant concentration range.

Introduction

Riociguat is a soluble guanylate cyclase (sGC) stimulator approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2] Monitoring its plasma concentrations is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document provides a detailed protocol for a reliable LC-MS/MS method for the determination of Riociguat in human plasma, which is essential for researchers, scientists, and drug development professionals. The use of a deuterated internal standard, this compound, minimizes variability and enhances the robustness of the assay.

Experimental

Materials and Reagents

-

Riociguat reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Stock and Working Solutions

-

Riociguat Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Riociguat in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Riociguat stock solution with a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution with the same diluent.

Protocols

Sample Preparation

-

Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 20 µL of the this compound internal standard working solution to all tubes except the blank.

-

To precipitate plasma proteins, add 300 µL of acetonitrile to each tube.[1]

-

Vortex mix each tube for 30 seconds.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm[3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | Isocratic: 25% A, 75% B |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | ~5 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

Table 3: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (V) | Collision Cell Exit Potential (V) |

| Riociguat | 423.0 | 391.0 | 200 | 80 | 10 | 35 | 12 |

| This compound | 426.0 | 394.0 | 200 | 80 | 10 | 35 | 12 |

Note: The MRM transition for this compound is proposed based on the stable isotope label. Optimization of these parameters on the specific instrument is recommended.

Workflow and Data Analysis

The following diagram illustrates the experimental workflow from sample receipt to data analysis.

Figure 1. Experimental workflow for the LC-MS/MS analysis of Riociguat in plasma.

Data acquisition and processing are performed using the instrument-specific software. A calibration curve is constructed by plotting the peak area ratio of Riociguat to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentrations of Riociguat in the QC and unknown samples are then determined from the calibration curve.

Method Validation Summary

A full validation of this method should be performed according to the regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

-

Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of Riociguat and the internal standard.

-

Linearity and Range: The linearity of the method should be established over a clinically relevant concentration range. A correlation coefficient (r²) of >0.99 is desirable.

-

Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within ±15% (±20% for the LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for the LLOQ).

-

Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the plasma matrix.

-

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards.

-

Stability: The stability of Riociguat in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Riociguat in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make it well-suited for high-throughput analysis in a bioanalytical setting, supporting pharmacokinetic and clinical studies of Riociguat.

References

Application Note: Quantitative Analysis of Riociguat in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Riociguat and its active metabolite, M-1, in human plasma. The methodology utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, ensuring high accuracy and precision. This protocol is designed for researchers, scientists, and professionals in drug development involved in pharmacokinetic studies and clinical monitoring of Riociguat.

Introduction

Riociguat is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the cardiopulmonary system that acts as a receptor for nitric oxide (NO).[1] By directly stimulating sGC and sensitizing it to endogenous NO, Riociguat leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation.[2][3][4] It is indicated for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1] Accurate quantification of Riociguat and its active metabolite, M-1 (desmethyl-riociguat), in biological matrices is crucial for pharmacokinetic assessments and therapeutic drug monitoring. The use of a deuterated internal standard in an isotope dilution LC-MS/MS method provides high selectivity and reproducibility for this purpose.

Signaling Pathway of Riociguat

Riociguat's dual mechanism of action targets the NO-sGC-cGMP pathway. In a state of endothelial dysfunction, NO production is impaired, leading to insufficient stimulation of sGC. Riociguat acts by both directly stimulating sGC independent of NO and by sensitizing sGC to low levels of available NO. This enhanced activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, which in turn mediates vasodilation and has anti-proliferative effects on vascular smooth muscle cells.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Riociguat? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Riociguat (Adempas): a Novel Agent For the Treatment of Pulmonary Arterial Hypertension and Chronic Thromboembolic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Riociguat in Plasma for Pharmacokinetic Studies Using a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Riociguat in plasma samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard, Riociguat-d3, ensures high accuracy and precision, making this method ideal for pharmacokinetic (PK) studies in drug development. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and data analysis. Additionally, this note provides an overview of Riociguat's mechanism of action and a template for a pharmacokinetic study design.

Introduction

Riociguat is a soluble guanylate cyclase (sGC) stimulator indicated for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1] It exerts its therapeutic effect through a dual mechanism: directly stimulating sGC independent of nitric oxide (NO) and sensitizing sGC to endogenous NO.[2][3] This leads to increased production of cyclic guanosine monophosphate (cGMP), resulting in vasodilation.